2-Chloro-5-methyl-3,6-difluoroaniline
Description
2-Chloro-5-methyl-3,6-difluoroaniline is a halogenated aniline derivative featuring a chloro group at position 2, a methyl group at position 5, and fluorine atoms at positions 3 and 6. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing effects of halogens and the steric bulk of the methyl group, enabling selective functionalization in cross-coupling reactions .
Properties
Molecular Formula |
C7H6ClF2N |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-chloro-3,6-difluoro-5-methylaniline |
InChI |
InChI=1S/C7H6ClF2N/c1-3-2-4(9)5(8)7(11)6(3)10/h2H,11H2,1H3 |
InChI Key |
TYHLPCKYZUPGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)N)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs include brominated difluoroanilines, chloro-fluoro-methylanilines, and dichloro-difluoroanilines. The table below summarizes their properties:
Key Observations :
- Halogen Reactivity : Brominated analogs (e.g., 2-Bromo-4,6-difluoroaniline) exhibit lower melting points (38–42°C) compared to positional isomers like 4-Bromo-2,6-difluoroaniline (67–68°C), reflecting differences in molecular packing .
- Solubility : All analogs are insoluble in water but dissolve in polar aprotic solvents (e.g., DMSO, chloroform), aligning with their use in organic synthesis .
Target Compound :
- Reactivity : The chloro group at position 2 is amenable to Ullmann or Buchwald-Hartwig couplings, while fluorine atoms stabilize intermediates via electron-withdrawal. The methyl group may direct electrophilic substitution to the para position .
- Applications: Potential use in pharmaceuticals (e.g., kinase inhibitors) and materials (e.g., OLEDs) inferred from analogs like 4-bromo-2,6-difluoroaniline, which is used in perovskite solar cells .
Brominated Analogs :
- 2-Bromo-4,6-difluoroaniline serves as a precursor for Suzuki-Miyaura couplings, enabling access to biaryl structures in agrochemicals and dyes .
- 4-Bromo-2,6-difluoroaniline is critical in synthesizing hole-transporting materials for optoelectronics, highlighting the role of halogen positioning in device performance .
Chloro-Fluoro-Methyl Analogs :
- 5-Chloro-4-fluoro-2-methylaniline shares steric and electronic similarities with the target compound, suggesting utility in medicinal chemistry for modifying pharmacokinetic properties .
Dichloro-Difluoroaniline :
- 3,5-Dichloro-2,4-difluoroaniline’s higher halogen content increases electrophilicity, making it suitable for synthesizing herbicides or fungicides .
Preparation Methods
Substrate Design and Fluorination
Starting with 1,2,3-trichloro-5-methylbenzene, selective fluorination at positions 3 and 6 could be achieved under anhydrous conditions with KF at elevated temperatures (150–200°C). The reaction typically proceeds via nucleophilic aromatic substitution (SNAr), where fluoride displaces chlorides activated by electron-withdrawing groups. However, the methyl group at position 5 may sterically hinder fluorination at adjacent positions, necessitating optimized reaction times or catalytic additives.
Selective Reduction and Amination
Following fluorination, the remaining chloride at position 2 must be converted to an amine. Patent US5965775A highlights the use of aqueous ammonia and copper catalysts (e.g., CuCl or Cu2O) under pressurized conditions to replace aromatic chlorides with amines. Applying this method, 2-chloro-3,6-difluoro-5-methylbenzene could undergo amination at 120–150°C for 12–24 hours, yielding the target compound. Palladium on carbon (Pd/C) may also facilitate hydrogenolysis of residual chlorides, though selectivity must be carefully controlled to avoid over-reduction.
Diazonium Salt Intermediates and Functional Group Manipulation
Diazotization and subsequent displacement offer an alternative route, particularly for introducing fluorine substituents. CA2340442C details the synthesis of 3,5-difluoroaniline via bromination of 2,4-difluoroaniline, followed by diazotization and reduction. For this compound, a similar strategy could involve:
Bromination and Diazonium Formation
Starting with 2-chloro-5-methylaniline, bromination at positions 3 and 6 using elemental bromine in hydrochloric acid generates 2-chloro-3,6-dibromo-5-methylaniline. Diazotization with sodium nitrite (NaNO2) in the presence of isopropyl alcohol and cuprous oxide (Cu2O) then forms a diazonium salt intermediate. This intermediate undergoes spontaneous decomposition to yield 1-bromo-3,5-difluoro-5-methylbenzene, with nitrogen gas and acetone as byproducts.
Amination and Final Modifications
The bromine substituent is subsequently replaced via amination using concentrated ammonium hydroxide and copper catalysts. Reaction conditions from EP0506199A2 (100°C, 5–10% Pd/C, hydrogen pressure) may facilitate this substitution while preserving the methyl group.
Nitro Group Reduction and Sequential Halogenation
Nitration followed by reduction provides a pathway to introduce the amino group early in the synthesis. US5965775A describes the preparation of 3,5-difluoroaniline from nitrobenzene derivatives through fluorination and reduction. Adapting this method:
Nitration and Fluorination
3-Chloro-5-methylnitrobenzene could undergo fluorination at positions 2 and 6 using KF in dimethylformamide (DMF). The nitro group’s strong electron-withdrawing effect activates the ring for SNAr, directing fluorination to meta and para positions relative to the nitro group.
Catalytic Reduction
Hydrogenation over Raney nickel or palladium catalysts reduces the nitro group to an amine, yielding this compound. Careful control of hydrogen pressure (1–3 atm) and temperature (50–80°C) prevents dehalogenation.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for the aforementioned methods:
| Method | Key Steps | Yield | Challenges |
|---|---|---|---|
| Halogen Exchange | Fluorination, Amination | 40–60% | Steric hindrance from methyl group |
| Diazonium Intermediate | Bromination, Diazotization | 50–70% | Handling unstable diazonium salts |
| Nitro Reduction | Nitration, Fluorination, Reduction | 55–65% | Competing side reactions during nitration |
Q & A
Basic Question: What synthetic routes are most effective for preparing 2-Chloro-5-methyl-3,6-difluoroaniline, and how can reaction intermediates be monitored?
Answer:
A common approach involves halogenation and substitution steps. For example, intermediates like dibromo-difluoroaniline derivatives (e.g., 2,3-dibromo-5,6-difluoroaniline) can be synthesized under hydrogenation conditions (50°C, slight H₂ pressure) and monitored via HPLC to track residual intermediates (<2.2 area%) . Catalytic hydrogenation or coupling reactions (e.g., using potassium carbonate in DMF) are effective for introducing methyl or chloro groups, as seen in analogous compounds . Purity optimization requires solvent selection (e.g., DMF for solubility) and filtration to remove catalysts .
Basic Question: What analytical methods are recommended for characterizing this compound?
Answer:
- HPLC : Critical for quantifying intermediates and final product purity (e.g., detecting residual intermediates at 2.2 area% ).
- NMR/GC-MS : Used to confirm substituent positions and molecular structure, as demonstrated for fluorinated aniline derivatives .
- Melting Point Analysis : Provides rapid purity assessment (e.g., 38–42°C ranges for bromo-difluoroanilines ).
- Thermochemical Data : Enthalpy of vaporization (ΔvapH°) and stability studies via computational models (e.g., NIST data for fluoromethylaniline isomers) .
Advanced Question: How do electronic effects of chloro, methyl, and fluoro substituents influence the reactivity of this compound in substitution reactions?
Answer:
The electron-withdrawing fluoro and chloro groups activate the aromatic ring for nucleophilic substitution at specific positions, while the methyl group (electron-donating) directs reactivity ortho/para. For example, in analogous compounds, trifluoromethyl groups enhance electrophilic substitution at the 5-position . Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing partial charges and frontier molecular orbitals . Experimental validation involves competitive reactions with nucleophiles (e.g., amines or alkoxides) under controlled conditions .
Advanced Question: How can contradictory data on reaction yields or intermediates be resolved in fluorinated aniline synthesis?
Answer:
Contradictions often arise from varying reaction conditions (e.g., H₂ pressure, catalyst loading). For instance, extending reaction time by 0.5 hours eliminated residual intermediates (e.g., dibromo-difluoroaniline) and increased yield to 93% . Systematic parameter optimization (temperature, solvent polarity) and real-time monitoring (HPLC, in situ IR) are critical. Cross-referencing thermochemical data (e.g., NIST’s ΔvapH°) with experimental observations helps identify stability-related yield discrepancies .
Advanced Question: What precautions are necessary for handling this compound due to its potential toxicity?
Answer:
- Storage : Keep in airtight containers at –20°C to prevent decomposition; fluorinated anilines are sensitive to moisture and light .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Compounds with similar structures (e.g., bromo-difluoroanilines) are classified as UN2811 (toxic solids) .
- Waste Disposal : Follow protocols for halogenated aromatic amines, avoiding aqueous release due to environmental persistence .
Advanced Question: How can computational modeling aid in predicting the biological interactions of this compound?
Answer:
Molecular docking studies can simulate binding to biological targets (e.g., enzymes or receptors). For example, trifluoromethyl-substituted anilines exhibit enhanced protein binding due to hydrophobic interactions . QSAR models using PubChem data (e.g., CID 21645692 for bromo-difluoroanilines) correlate substituent effects with bioactivity . Experimental validation involves proteomic assays (e.g., fluorescence quenching or SPR) to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
